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Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381 Get Quote

For researchers, scientists, and drug development professionals, the effective isolation of intact

protein complexes is paramount for understanding cellular function and identifying potential

therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful technique for this purpose,

and the choice of detergent is a critical factor for success, especially when working with

membrane-associated or delicate protein assemblies. This document provides detailed

application notes and protocols for utilizing the zwitterionic detergent CHAPSO in Co-IP

experiments.

Introduction to CHAPSO for Co-
immunoprecipitation
CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-

denaturing zwitterionic detergent that offers significant advantages for the study of protein-

protein interactions. Structurally similar to the more commonly used CHAPS, CHAPSO
possesses a more polar head group, which confers higher solubility.[1][2] This property is

particularly beneficial for solubilizing membrane proteins while preserving their native

conformation and associated protein complexes.[1][2]

The zwitterionic nature of CHAPSO, carrying both a positive and a negative charge resulting in

a net neutral charge, provides a balance between the gentle action of non-ionic detergents

(e.g., Triton™ X-100, NP-40) and the stronger solubilizing power of ionic detergents (e.g.,
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SDS).[3] This makes CHAPSO an excellent choice for disrupting lipid-lipid and lipid-protein

interactions to liberate membrane proteins, while being mild enough to maintain the integrity of

many protein-protein interactions.[3][4]

Key Properties of CHAPSO
Property Value Reference(s)

Chemical Name

3-[(3-

Cholamidopropyl)dimethylamm

onio]-2-hydroxy-1-

propanesulfonate

[1]

Molecular Weight 630.9 g/mol

Detergent Type Zwitterionic, Non-denaturing [1][5]

Critical Micelle Concentration

(CMC)
8 mM [5]

Appearance White to off-white powder

Key Features

High solubility, preserves

protein structure and function,

low UV absorbance.

[1][5][6]

Comparison of Detergents for Co-
immunoprecipitation
The selection of a detergent is a critical optimization step in any Co-IP protocol. The ideal

detergent will efficiently lyse cells and solubilize the protein of interest without disrupting the

specific protein-protein interactions under investigation.
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Detergent Type
Typical
Concentration

Strengths Weaknesses

CHAPSO Zwitterionic
0.5% - 1.0%

(w/v)

Effective for

membrane

proteins,

preserves native

protein

conformation,

higher solubility

than CHAPS.[1]

[2]

May be stronger

than non-ionic

detergents and

could disrupt

weaker

interactions.

CHAPS Zwitterionic
0.5% - 1.0%

(w/v)

Good for

membrane

proteins,

maintains

protein-protein

interactions.[7][8]

Less soluble

than CHAPSO.

[1]

Triton™ X-100 Non-ionic 0.1% - 1.0% (v/v)

Mild, preserves

most protein-

protein

interactions.[3]

May be less

effective for

solubilizing some

membrane

proteins.[3]

NP-40 Non-ionic 0.1% - 1.0% (v/v)

Mild, widely used

for Co-IP of

cytoplasmic

proteins.[3]

Can be less

effective for

integral

membrane

proteins.

Digitonin Non-ionic 1% - 2% (w/v)

Very mild, useful

for isolating

fragile

complexes.

Can be difficult to

dissolve, may not

be effective for

all proteins.

SDS Anionic (Ionic) 0.01% - 0.1%

(w/v)

Strong

solubilization.

Highly

denaturing,

disrupts most
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protein-protein

interactions,

generally

unsuitable for

Co-IP.[3][7]

Experimental Protocols
The following protocols provide a general framework for performing Co-IP using a CHAPSO-

based lysis buffer. Optimization of parameters such as detergent concentration, salt

concentration, and incubation times is often necessary for specific protein complexes.

Protocol 1: Co-immunoprecipitation from Cultured
Mammalian Cells
Materials:

Cultured mammalian cells expressing the protein of interest

Ice-cold Phosphate-Buffered Saline (PBS)

CHAPSO Lysis Buffer (see recipe below)

Protease and phosphatase inhibitor cocktails

Primary antibody specific to the "bait" protein

Isotype control IgG

Protein A/G magnetic or agarose beads

Wash Buffer (can be the same as CHAPSO Lysis Buffer or a variation with lower detergent

concentration)

Elution Buffer (e.g., 1X Laemmli sample buffer or a low pH glycine buffer)

Microcentrifuge
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End-over-end rotator

CHAPSO Lysis Buffer Recipe (10 mL):

Component
Final
Concentration

Stock Solution Volume to Add

HEPES, pH 7.4 50 mM 1 M 500 µL

NaCl 150 mM 5 M 300 µL

EDTA 1 mM 0.5 M 20 µL

CHAPSO 0.5% (w/v) 10% (w/v) 500 µL

Deionized Water - - to 10 mL

Note:Add protease and phosphatase inhibitors fresh to the lysis buffer immediately before use.

Procedure:

Cell Harvest and Lysis:

Wash cultured cells (e.g., a 10 cm dish at 80-90% confluency) twice with ice-cold PBS.

Aspirate the final PBS wash and add 1 mL of ice-cold CHAPSO Lysis Buffer (with

inhibitors) to the plate.

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge

tube.

Incubate on ice for 30 minutes with occasional gentle vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your

protein extract.

Pre-clearing the Lysate (Optional but Recommended):
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Add 20-30 µL of equilibrated Protein A/G beads to the cleared lysate.

Incubate on an end-over-end rotator for 1 hour at 4°C.

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or using a magnetic

rack.

Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.

Immunoprecipitation:

Determine the protein concentration of the pre-cleared lysate.

To 500 µg - 1 mg of total protein, add the appropriate amount of your primary antibody

(typically 1-5 µg, but should be optimized). As a negative control, add an equivalent

amount of isotype control IgG to a separate tube of lysate.

Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

Add 30-50 µL of equilibrated Protein A/G beads to each sample.

Incubate on an end-over-end rotator for 1-2 hours at 4°C.

Washing:

Pellet the beads by centrifugation or using a magnetic rack.

Carefully remove and discard the supernatant.

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

Repeat the pelleting and resuspension steps for a total of 3-5 washes.

Elution:

After the final wash, carefully remove all of the wash buffer.

To elute the protein complexes for subsequent Western blot analysis, add 30-50 µL of 1X

Laemmli sample buffer directly to the beads.
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Boil the samples at 95-100°C for 5-10 minutes.

Pellet the beads, and the supernatant containing the eluted proteins is ready for loading

onto an SDS-PAGE gel.

Protocol 2: Co-immunoprecipitation from Tissue
Samples
Additional Materials:

Tissue of interest

Dounce homogenizer or similar tissue disruption equipment

Procedure:

Tissue Homogenization:

Excise and weigh the tissue.

On ice, mince the tissue into small pieces.

Add 3-5 volumes of ice-cold CHAPSO Lysis Buffer (with inhibitors) to the minced tissue.

Homogenize the tissue using a Dounce homogenizer with several strokes until the tissue

is completely dissociated.

Transfer the homogenate to a microcentrifuge tube.

Lysate Clarification:

Incubate the homogenate on ice for 30 minutes with occasional gentle vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant to a new pre-chilled tube. This is the cleared tissue

lysate.
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Proceed with Pre-clearing, Immunoprecipitation, Washing, and Elution as described in

Protocol 1, steps 2-5.

Visualization of Workflows and Pathways
Co-immunoprecipitation Experimental Workflow
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Start: Cultured Cells or Tissue

Cell/Tissue Lysis
(CHAPSO Lysis Buffer)

Centrifugation
(14,000 x g, 15 min, 4°C)

Pre-clearing with Beads
(Optional)

Immunoprecipitation:
Incubate with Primary Antibody

Capture with Protein A/G Beads

Wash Beads
(3-5 times)

Elution of Protein Complex

Downstream Analysis
(Western Blot, Mass Spectrometry)

Click to download full resolution via product page

Caption: General workflow for co-immunoprecipitation using CHAPSO.
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Hypothetical Signaling Pathway Analysis using Co-IP
This diagram illustrates how Co-IP can be used to investigate the interactions within a

hypothetical signaling pathway, for example, involving a receptor tyrosine kinase (RTK).

Plasma Membrane

Receptor Tyrosine Kinase (RTK)
(Bait Protein)

Adaptor Protein (e.g., Grb2)
(Prey 1)

Interaction 1

Co-IP with anti-RTK Ab
using CHAPSO Lysis Buffer

Effector Protein (e.g., Sos1)
(Prey 2)

Downstream Signaling
(e.g., Ras-MAPK pathway)

Click to download full resolution via product page

Caption: Using Co-IP to study RTK signaling complex interactions.

Troubleshooting Common Co-IP Issues with
CHAPSO

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1662381?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause(s) Suggested Solution(s)

Low yield of bait protein

- Inefficient cell lysis.- Antibody

not suitable for IP.- Protein

complex is not stable in the

lysis buffer.

- Increase CHAPSO

concentration slightly (e.g., to

1.0%).- Confirm antibody

recognizes the native protein

conformation.- Decrease

stringency of lysis and wash

buffers (e.g., lower salt or

CHAPSO concentration).

Low yield of prey protein

- Interaction is weak or

transient.- Interaction is

disrupted by the detergent.

- Consider in vivo cross-linking

before cell lysis.- Optimize

CHAPSO concentration; try a

range from 0.25% to 1.0%.-

Compare with a milder non-

ionic detergent.

High background/non-specific

binding

- Insufficient washing.- Non-

specific binding to beads or

antibody.

- Increase the number of

washes.- Increase the

stringency of the wash buffer

(e.g., slightly higher salt or

CHAPSO concentration).-

Always perform pre-clearing of

the lysate.

Antibody heavy and light

chains obscure protein of

interest in Western blot

- Elution with sample buffer

releases the antibody from the

beads.

- Use an IP/Co-IP kit with

antibody cross-linking

reagents.- Use secondary

antibodies that specifically

recognize native primary

antibodies (not denatured).

By leveraging the unique properties of CHAPSO and carefully optimizing the experimental

conditions, researchers can successfully isolate and identify protein complexes, paving the way

for new discoveries in cellular biology and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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